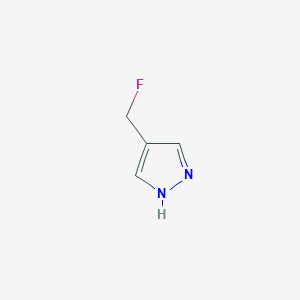

4-(fluoromethyl)-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(fluoromethyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5FN2/c5-1-4-2-6-7-3-4/h2-3H,1H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYHXVUUNXIXBDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profiles and Reaction Mechanisms of 4 Fluoromethyl 1h Pyrazole Derivatives

Chemical Transformations of the Pyrazole (B372694) Ring

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a versatile scaffold in organic synthesis. Its reactivity is influenced by the substitution pattern on the ring. In the case of 4-(fluoromethyl)-1H-pyrazole, the substituent at the C4 position dictates the regiochemistry of many transformations.

Common chemical transformations involving the pyrazole ring include modifications at the nitrogen atoms (N-alkylation, N-acylation) and the carbon atoms (electrophilic substitution, metalation). While the parent pyrazole undergoes electrophilic substitution preferentially at the C4 position, this site is occupied in this compound. slideshare.netresearchgate.net Consequently, electrophilic attack would be directed to other available positions, though it is generally less favorable due to the deactivating effect of the fluoromethyl group.

Key transformations for derivatives of this compound often involve:

N-Substitution: The N-H proton of the pyrazole ring is acidic and can be removed by a base, generating a pyrazolate anion. This anion is a potent nucleophile and readily reacts with various electrophiles, such as alkyl halides or acyl chlorides, to yield N-substituted pyrazole derivatives. The electron-withdrawing nature of the 4-fluoromethyl group enhances the acidity of the N-H proton, potentially facilitating these reactions. nih.gov

Metalation/Cross-Coupling: Directed ortho-metalation can be a strategy to functionalize the C5 position. Using a strong base like n-butyllithium, the C5 proton, being the most acidic carbon-bound proton, can be abstracted. The resulting lithiated intermediate can then be trapped with various electrophiles. thieme-connect.com Additionally, related 4-substituted bromopyrazoles are valuable intermediates for transition metal-catalyzed cross-coupling reactions, allowing the introduction of aryl, alkyl, and other functional groups at different positions on the ring. researchgate.netresearchgate.net

Cycloaddition Reactions: Pyrazole derivatives can be synthesized via [3+2] cycloaddition reactions. For instance, fluorinated diazoalkanes react with alkynes to produce fluorine-substituted pyrazoles. mdpi.com Similarly, in situ generated nitrile imines undergo cycloaddition with chalcones to form pyrazoline intermediates, which are then aromatized. nih.govacs.org These methods are typically used to construct the ring itself but highlight the types of pericyclic reactions the pyrazole system can be involved in.

| Reaction Type | Reagents/Conditions | Position(s) Involved | Product Type | Reference |

|---|---|---|---|---|

| N-Alkylation/Acylation | Base (e.g., NaH, K₂CO₃), Alkyl/Acyl Halide | N1 | 1-Alkyl/Acyl-4-(fluoromethyl)-1H-pyrazole | nih.gov |

| Bromination | N-Bromosuccinimide (NBS) | C4 (on unsubstituted pyrazole) | 4-Bromopyrazole | thieme-connect.comencyclopedia.pub |

| Lithiation/Electrophilic Trapping | n-BuLi, then Electrophile (E+) | C5 | 5-Substituted-4-(fluoromethyl)-1H-pyrazole | thieme-connect.com |

| Thio/Selenocyanation | PhICl₂ / NH₄SCN or KSeCN | C4 (on unsubstituted pyrazole) | 4-Thiocyanato/Selenocyanato-pyrazole | beilstein-journals.org |

| Palladium-Catalyzed Cross-Coupling | Aryl Iodide, Pd Catalyst | C5 (from 5-stannyl derivative) | 5-Aryl-4-fluoropyrazole | medchemexpress.com |

Mechanistic Insights into Fluoromethyl Group Influence on Reactivity

The introduction of a fluoromethyl (-CH₂F) group at the C4 position of the pyrazole ring significantly alters its electronic properties and, consequently, its chemical reactivity. Fluorine is the most electronegative element, and its presence imparts a strong inductive electron-withdrawing effect (-I effect). olemiss.edu

Electronic Effects:

Inductive Withdrawal: The -I effect of the fluoromethyl group reduces the electron density of the aromatic pyrazole ring. This deactivation makes the ring less susceptible to electrophilic aromatic substitution compared to non-fluorinated or alkyl-substituted pyrazoles. nih.govolemiss.edu While less potent than a trifluoromethyl (-CF₃) group, the -CH₂F group's influence is substantial.

Acidity: The electron-withdrawing nature of the fluoromethyl group increases the acidity of the pyrrole-like N-H proton at the N1 position. This makes deprotonation easier, facilitating N-substitution reactions. nih.gov

Basicity: Conversely, the basicity of the pyridine-like nitrogen at the N2 position is reduced due to the decreased availability of its lone pair of electrons.

Bonding Properties: The carbon-fluorine bond is exceptionally strong and short, which contributes to the metabolic stability of molecules containing this group. olemiss.edu

| Property | Influence of Fluoromethyl Group | Mechanistic Consequence | Reference |

|---|---|---|---|

| Ring Electron Density | Decreased | Deactivation towards electrophilic attack. | olemiss.edu |

| N-H Acidity (pKa) | Increased (pKa lowered) | Facilitates deprotonation and subsequent N-alkylation/acylation. | nih.govolemiss.edu |

| N2 Basicity | Decreased | Less favorable protonation or coordination with Lewis acids at N2. | nih.gov |

| LUMO Energy | Lowered | Increases reactivity in reactions where the pyrazole acts as an electrophile or diene (e.g., Diels-Alder). | mit.edu |

| C-F Bond Energy | High (approx. 105.4 kcal/mol) | Contributes to increased metabolic stability. | olemiss.edu |

Studies on Reaction Intermediates and Pathways

The synthesis and transformation of fluorinated pyrazoles involve several key intermediates and reaction pathways. Understanding these provides insight into the regioselectivity and stereoselectivity of the reactions.

Pyrazoline Intermediates: A common pathway to pyrazoles is the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine. conicet.gov.arnih.govnih.gov This reaction often proceeds through a non-aromatic pyrazoline (dihydropyrazole) intermediate, which subsequently eliminates a molecule of water to aromatize. nih.gov In some cases, such as in reactions with trifluoromethyl 1,3-diketones, stable 5-hydroxy-5-trifluoromethylpyrazoline intermediates have been isolated. conicet.gov.ar

Cycloaddition Pathways: The [3+2] cycloaddition is a powerful method for constructing the pyrazole ring. The reaction of in-situ generated trifluoroacetonitrile imines with chalcones proceeds via a fully regio- and diastereoselective pathway to yield trans-configured 5-acyl-pyrazolines. nih.govacs.org These cycloadducts are then aromatized, often through oxidation. The choice of solvent can influence the final product, leading either to the fully substituted pyrazole or a deacylated derivative. nih.govacs.org

Electrophilic Substitution Intermediates: Electrophilic substitution on the pyrazole ring, which typically occurs at the C4 position, proceeds through a classic Wheland intermediate (a resonance-stabilized carbocation). quora.com In the electrophilic fluorination of pyrazoles to form 4,4-difluoro-1H-pyrazoles, a difluorinated salt has been proposed as a key intermediate, which is then deprotonated upon workup. thieme-connect.de

Lithiated Intermediates: Functionalization of the pyrazole ring via metalation involves the formation of a highly reactive organolithium intermediate. For instance, direct lithiation at the C5 position or halogen-metal exchange at a brominated position generates a nucleophilic carbon center that can react with a wide range of electrophiles. thieme-connect.com

| Reaction Type | Key Intermediate | Proposed Pathway | Reference |

|---|---|---|---|

| Hydrazine/Diketone Condensation | Pyrazoline / 5-Hydroxypyrazoline | Nucleophilic addition, cyclization, dehydration. | conicet.gov.arnih.gov |

| [3+2] Cycloaddition | trans-5-Acyl-pyrazoline | Concerted cycloaddition followed by oxidation/aromatization. | nih.govacs.org |

| Electrophilic Substitution | Wheland Intermediate (Sigma Complex) | Electrophilic attack, formation of carbocation, deprotonation. | quora.com |

| Electrophilic Fluorination | Difluorinated Cationic Salt | Sequential electrophilic attack by F⁺ followed by deprotonation. | thieme-connect.de |

| Directed Metalation | 5-Lithiated Pyrazole | Deprotonation with strong base, electrophilic trapping. | thieme-connect.com |

Electrophilic and Nucleophilic Reactions

The pyrazole ring exhibits a distinct pattern of reactivity towards electrophiles and nucleophiles, which is further modulated by the 4-(fluoromethyl) substituent.

Electrophilic Reactions: The pyrazole ring is considered a π-excessive aromatic system, making it reactive towards electrophilic substitution. researchgate.net In an unsubstituted pyrazole, the site of maximum electron density is the C4 carbon, making it the preferred position for electrophilic attack. quora.com Common electrophilic substitution reactions include nitration, sulfonation, halogenation, and Vilsmeier-Haack formylation, all of which occur at C4. slideshare.netscribd.com

For this compound, the situation is altered in two significant ways:

Blocked C4 Position: The C4 position is already substituted, preventing direct electrophilic attack at this site.

Electrophilic attack, if forced, would likely occur at the C3 or C5 positions, but this is generally not a favored reaction pathway for 4-substituted pyrazoles.

| Reaction | Reagents | Electrophile | Product (for unsubstituted pyrazole) | Reference |

|---|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ | 4-Nitropyrazole | scribd.com |

| Sulfonation | Fuming H₂SO₄ | SO₃ | Pyrazole-4-sulfonic acid | scribd.com |

| Bromination | NBS or Br₂ | Br⁺ | 4-Bromopyrazole | encyclopedia.pub |

| Vilsmeier-Haack Formylation | POCl₃ / DMF | [ClCH=N(CH₃)₂]⁺ | Pyrazole-4-carbaldehyde | scribd.com |

Nucleophilic Reactions: Nucleophilic attack on the pyrazole ring is generally difficult due to its electron-rich nature. However, the presence of electronegative nitrogen atoms renders the C3 and C5 positions electron-deficient and thus susceptible to nucleophilic attack, especially if a good leaving group is present or if the ring is activated by strong electron-withdrawing groups. researchgate.netencyclopedia.pub

The 4-(fluoromethyl) group, by inductively withdrawing electron density, would further enhance the electrophilicity of the C3 and C5 positions, making them more susceptible to nucleophilic aromatic substitution (SₙAr) if a suitable leaving group were present at one of those positions.

More commonly, nucleophilic reactions involving this compound occur at the N1 position. As mentioned, the N-H proton is acidic, and deprotonation creates a potent pyrazolate anion. This anion readily participates in Sₙ2 reactions with various electrophiles, providing a reliable method for synthesizing N1-substituted derivatives. nih.gov

Applications in Advanced Organic Synthesis and Chemical Building Blocks

Role as Versatile Intermediates for Complex Molecule Construction

4-(Fluoromethyl)-1H-pyrazole and its fluorinated analogs are highly prized as building blocks in organic synthesis. The pyrazole (B372694) core is a "privileged scaffold," meaning it is a structural framework that can bind to a wide range of biological targets, making it a cornerstone in the development of pharmaceuticals and agrochemicals. researchgate.netnih.govresearchgate.netnih.gov The presence of the fluoromethyl group further enhances its utility, providing a strategic tool for chemists to fine-tune the properties of the final molecule.

Fluorinated pyrazoles are key intermediates for a variety of complex compounds, including:

Pharmaceuticals: They form the core of numerous bioactive molecules, such as kinase inhibitors for cancer therapy and anti-inflammatory drugs. nih.govmdpi.com For instance, the pyrazole scaffold is central to drugs like Celecoxib and Ruxolitinib. nih.govnih.gov

Agrochemicals: These compounds are essential for creating modern fungicides, insecticides, and herbicides. nih.govccspublishing.org.cnhep.com.cnclockss.org The synthesis of pyrazole carboxamide fungicides, for example, often relies on fluorinated pyrazole intermediates. ccspublishing.org.cnhep.com.cn

Functional Materials: Their unique electronic properties make them suitable for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs). mdpi.com

The synthesis of these complex molecules often involves multi-step sequences where the fluorinated pyrazole unit is introduced as a key structural motif, demonstrating its role as an indispensable synthetic intermediate. nih.gov

Precursors for Polyfunctionalized Pyrazole Derivatives

The this compound ring is amenable to a variety of chemical transformations, allowing for the introduction of additional functional groups. This capacity makes it an excellent precursor for creating a library of polyfunctionalized pyrazole derivatives. nih.gov Chemists can selectively modify different positions on the pyrazole ring to optimize the molecule for a specific application.

Key synthetic strategies for functionalizing fluorinated pyrazoles include:

Lithiation and Metal-Halogen Exchange: Direct lithiation or bromine-lithium exchange reactions on brominated pyrazole precursors allow for the introduction of various functional groups, such as aldehydes, carboxylic acids, and boronic esters, at specific positions on the ring. researchgate.netacs.orgenamine.net

Bromination: The pyrazole ring can be brominated, typically using N-Bromosuccinimide (NBS), creating a handle for subsequent cross-coupling reactions or further functionalization. acs.orgenamine.net

Cycloaddition Reactions: Copper-catalyzed cycloaddition reactions provide a pathway to synthesize 4-trifluoromethyl pyrazoles with high regioselectivity, offering another route to diverse pyrazole structures. nih.govrsc.org

These methods enable the creation of highly decorated pyrazole scaffolds, where each functional group can be tailored to enhance activity, selectivity, or physical properties.

| Synthetic Transformation | Reagents | Functional Group Introduced | Reference |

| Bromination | N-Bromosuccinimide (NBS) | Bromo (-Br) | acs.org, enamine.net |

| Lithiation/Formylation | n-BuLi, then DMF | Aldehyde (-CHO) | acs.org |

| Lithiation/Carboxylation | n-BuLi, then CO2 | Carboxylic Acid (-COOH) | acs.org, enamine.net |

| Lithiation/Borylation | n-BuLi, then B(OiPr)3 | Boronic Ester (-B(OR)2) | acs.org, enamine.net |

Contributions to Medicinal Chemistry Research

The pyrazole nucleus is a cornerstone of medicinal chemistry, and the incorporation of a fluoromethyl group provides significant advantages in drug design and development. acs.orgmdpi.com

This compound is an attractive starting point for designing novel molecular scaffolds intended for therapeutic intervention. Its structure is present in a wide array of compounds with diverse biological activities, including anti-inflammatory, anticancer, antiviral, and antibacterial properties. nih.govmdpi.com Medicinal chemists utilize this scaffold to design inhibitors for specific biological targets, such as protein kinases, which are often dysregulated in diseases like cancer. nih.govmdpi.com The pyrazole ring acts as an effective anchor, positioning other functional groups to interact optimally with the target protein's binding site. The synthesis of 3,5-diarylpyrazole derivatives, for example, has been explored for developing potent enzyme inhibitors. nih.gov

The introduction of fluorine or a fluoromethyl group into a drug candidate is a well-established strategy in medicinal chemistry to enhance its pharmacological profile. nih.gov This is due to the unique properties of the fluorine atom, which can profoundly influence a molecule's behavior.

Key effects of incorporating fluoromethyl groups include:

Enhancing Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. mdpi.com Replacing a hydrogen atom with fluorine at a site prone to metabolic oxidation can block this process, thereby increasing the drug's half-life and reducing the required dose. researchgate.netmdpi.com

Improving Binding Interactions: The highly polarized C-F bond can participate in favorable electrostatic interactions, hydrogen bonds, and dipole-dipole interactions within a protein's binding pocket. researchgate.net This can lead to enhanced binding affinity and potency. nih.gov The trifluoromethyl group, a close analog, is often used as a bioisostere for other chemical groups, like the chlorine atom, due to its similar size. mdpi.com

| Molecular Property | Impact of Fluoromethyl Group Incorporation | Rationale |

| Lipophilicity | Increases lipophilicity, affecting absorption and distribution. | Fluorine's unique combination of electronegativity and lipophilicity allows for precise control over the molecule's solubility characteristics. mdpi.com, nih.gov |

| Metabolic Stability | Increases stability by blocking metabolic hotspots. | The high bond dissociation energy of the C-F bond prevents enzymatic oxidation by cytochrome P450 enzymes. mdpi.com |

| Binding Affinity | Can enhance binding to biological targets. | The polarized C-F bond can form favorable non-covalent interactions (e.g., hydrogen bonds, electrostatic interactions) with amino acid residues in the target protein. researchgate.net |

Utility in Agrochemical Research as Building Blocks

Fluorinated pyrazoles, including structures derived from this compound, are of immense importance in the agrochemical industry. ccspublishing.org.cnclockss.orgacs.org They form the chemical backbone of many high-performance pesticides. The dramatic effect of fluorine on biological activity has made it a crucial element in the agrochemist's toolbox. ccspublishing.org.cn

These building blocks are integral to the synthesis of:

Fungicides: Pyrazole carboxamides are a major class of fungicides known as succinate (B1194679) dehydrogenase inhibitors (SDHIs). ccspublishing.org.cn Compounds like Penthiopyrad, which features a trifluoromethyl pyrazole core, are effective against a wide range of fungal pathogens. nih.govnih.gov

Insecticides: The pyrazole scaffold is found in potent insecticides. rhhz.net For example, fiproles are a class of insecticides that act as chloride channel blockers. clockss.org Furthermore, pyrazole-based compounds like Chlorantraniliprole are modulators of insect ryanodine (B192298) receptors. rhhz.net

Herbicides: Certain pyrazole derivatives function as herbicides by inhibiting key plant enzymes such as 4-hydroxyphenylpyruvate dioxygenase (HPPD) or protoporphyrinogen (B1215707) oxidase (PPO). clockss.orgresearchgate.net

The development of novel agrochemicals often involves synthesizing and screening libraries of compounds built from versatile intermediates like fluorinated pyrazoles. ccspublishing.org.cnhep.com.cn

Integration into Materials Science Research

The application of pyrazole derivatives extends beyond life sciences into the realm of materials science. The electronic properties of the pyrazole ring, when combined with fluorinated substituents, make these compounds promising candidates for advanced functional materials.

Research has shown that trifluoromethyl-substituted pyrazolo[3,4-b]quinolines can be used in optoelectronic devices. mdpi.com These materials have been investigated for their potential in:

Photovoltaics: They have been incorporated as donor materials in the active layer of bulk heterojunction (BHJ) organic solar cells. mdpi.com

Electroluminescence: These compounds can act as emitters in organic light-emitting diodes (OLEDs), producing bright bluish-green light. mdpi.com

In these applications, the fluoromethyl (or trifluoromethyl) group and the pyrazole core help modulate the material's fluorescence properties and energy levels (e.g., HOMO energy level), which are critical for device performance. mdpi.com The ability to synthesize a variety of substituted pyrazoles allows for the fine-tuning of these properties for specific material applications. nih.gov

Computational and Theoretical Investigations of 4 Fluoromethyl 1h Pyrazole Systems

Molecular Modeling and Docking Studies for Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. eurasianjournals.com This method is widely employed to forecast the binding interactions and affinity of ligands, such as derivatives of 4-(fluoromethyl)-1H-pyrazole, with specific protein targets.

In studies of pyrazole (B372694) derivatives as potential kinase inhibitors, molecular docking simulations are used to understand their binding modes within the active sites of various protein kinases, such as receptor tyrosine kinases and cyclin-dependent kinases (CDKs). nih.govnih.gov For instance, docking studies on a series of 1H-pyrazole derivatives against targets like VEGFR-2, Aurora A, and CDK2 have revealed key interactions. These simulations show that the pyrazole core can form crucial hydrogen bonds with amino acid residues in the hinge region of the kinase active site, a common binding motif for kinase inhibitors. nih.govnih.gov

One study on 4-difluoromethyl pyrazole derivatives as potential cyclooxygenase-2 (COX-2) inhibitors demonstrated that specific compounds achieved high docking scores, indicating a strong affinity for the enzyme's binding site. researchgate.net The high affinity was attributed to the formation of multiple hydrogen bonds and several hydrophobic interactions between the pyrazole derivatives and essential amino acid residues within the receptor. researchgate.net Similarly, docking of pyrazole-based compounds into the epidermal growth factor receptor (EGFR) tyrosine kinase active site has shown that the pyrazole moiety interacts with key amino acid residues, leading to significant inhibitory activity. ekb.eg

The results from these docking studies are often presented with binding energy scores, which quantify the strength of the interaction.

Table 1: Representative Docking Scores of Pyrazole Derivatives Against Various Protein Targets

| Compound Class | Protein Target (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| 1,3,4-Thiadiazole-Pyrazole Hybrid | VEGFR-2 (2QU5) | -10.09 | Not Specified |

| 1,3,4-Thiadiazole-Pyrazole Hybrid | Aurora A (2W1G) | -8.57 | Not Specified |

| Carboxamide-Pyrazole Hybrid | CDK2 (2VTO) | -10.35 | Glu81, Leu83, His84 |

| 4-Difluoromethyl Pyrazole Derivative | COX-2 (3LN1) | High Affinity (Score not specified) | Not Specified |

Note: Binding energies are often reported in kJ/mol in some literature; values have been presented as found in the source. A more negative value indicates a stronger predicted binding affinity. Data is compiled from studies on various pyrazole derivatives to illustrate the utility of the pyrazole scaffold. nih.govnih.govresearchgate.net

These computational predictions are invaluable for identifying promising lead compounds and optimizing their pharmacological properties for better efficacy. eurasianjournals.com

Quantum Chemical Calculations (e.g., Electronic Structure, Energy Landscapes)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide deep insights into the electronic structure, stability, and reactivity of molecules like this compound. eurasianjournals.comresearchgate.net These methods are used to calculate various molecular properties and reactivity descriptors.

A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). schrodinger.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and chemical reactivity. schrodinger.comnih.gov A smaller HOMO-LUMO gap suggests that a molecule is more reactive and can be more easily polarized, which can influence its biological activity. nih.gov

DFT calculations on pyrazole derivatives are used to determine these electronic parameters, which help in understanding their behavior. researchgate.netresearchgate.net For example, the calculation of HOMO-LUMO energies can explain the charge transfer that occurs within a molecule. dntb.gov.ua

Another useful tool derived from quantum calculations is the Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.netaimspress.com This information is crucial for predicting how a molecule will interact with biological receptors, as it highlights potential sites for hydrogen bonding and other non-covalent interactions. researchgate.net

Table 2: Calculated Quantum Chemical Parameters for Pyrazole Derivative Systems

| Parameter | Typical Value Range (eV) | Significance |

|---|---|---|

| EHOMO | -6.0 to -7.0 | Indicates electron-donating capability. |

| ELUMO | -1.0 to -2.0 | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | ~5.0 | Relates to chemical reactivity and stability. nih.gov |

| Ionization Potential (I) | ~-EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | ~-ELUMO | Energy released when an electron is added. |

Note: These values are representative examples derived from DFT studies on various pyrazole systems and can vary significantly based on the specific molecular structure and computational method used. researchgate.netdntb.gov.uaresearchgate.net

These theoretical calculations provide a fundamental understanding of the molecular properties that drive the biological activity of this compound and its derivatives.

Structure-Activity Relationship (SAR) Analysis based on Computational Models

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity. journal-academia.com These models are instrumental in drug discovery for predicting the activity of novel compounds and for optimizing lead molecules. nih.gov

For pyrazole-based systems, QSAR models are developed by calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and using statistical methods like multiple linear regression (MLR) to build a mathematical model that relates these descriptors to observed biological activity, such as IC50 values. journal-academia.comnih.gov

For example, 2D and 3D-QSAR studies on pyrazole derivatives as EGFR inhibitors have successfully identified key structural features that influence their inhibitory potency. researchgate.net 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D contour maps that visualize the regions around the molecule where modifications to steric, electrostatic, or hydrophobic properties would likely enhance or diminish activity. researchgate.net

Key findings from computational SAR studies on pyrazole derivatives often highlight the importance of:

Substituents on Phenyl Rings: The nature and position of substituents (e.g., electron-withdrawing or electron-donating groups) on phenyl rings attached to the pyrazole core can significantly modulate activity. For instance, strong electron-withdrawing groups like fluorine can enhance potency in some kinase inhibitors. nih.gov

The Pyrazole Core: The pyrazole ring itself is often crucial for anchoring the molecule in the active site of a target protein through hydrogen bonding. nih.gov

Linker Groups: The type and length of any linker connecting the pyrazole to other pharmacophoric groups can affect the molecule's conformation and ability to fit within a binding pocket.

Table 3: Summary of SAR Insights from Computational Models of Pyrazole Derivatives

| Structural Feature | Modification | Predicted Effect on Activity | Rationale |

|---|---|---|---|

| Aryl Ring at N1-position | Addition of electron-withdrawing groups (e.g., -F, -Cl) | Often increases potency | Enhances binding interactions or improves pharmacokinetic properties. |

| Aryl Ring at C3/C5-position | Substitution with bulky groups | Can increase or decrease activity | Depends on the steric tolerance of the target's binding pocket. |

| Pyrazole Core | Modification of N-H group | Can disrupt key interactions | The N-H often acts as a critical hydrogen bond donor. nih.gov |

| Side Chains | Introduction of polar groups | May improve solubility and bioavailability | Balances the hydrophobicity of the core structure. |

Note: This table summarizes general trends observed in SAR studies of various pyrazole derivatives. The specific effects of substitutions are highly dependent on the biological target. nih.govnih.gov

By integrating these computational approaches—molecular docking, quantum chemical calculations, and QSAR—researchers can efficiently screen virtual libraries of compounds, predict their activities, and rationally design novel derivatives based on the this compound scaffold with improved therapeutic potential. eurasianjournals.comresearchgate.net

Spectroscopic and Analytical Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 4-(fluoromethyl)-1H-pyrazole, ¹H, ¹³C, and ¹⁹F NMR studies provide specific information about the hydrogen, carbon, and fluorine atoms, respectively.

¹H NMR: In a typical ¹H NMR spectrum of this compound, one would expect to observe distinct signals for the protons on the pyrazole (B372694) ring and the fluoromethyl group. The protons at positions 3 and 5 of the pyrazole ring would likely appear as singlets or narrow doublets, influenced by long-range coupling. The CH₂F protons would manifest as a doublet due to coupling with the adjacent fluorine atom (²JH-F), a characteristic feature confirming the presence of the fluoromethyl group. The N-H proton of the pyrazole ring often appears as a broad singlet.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework. The carbon atom of the fluoromethyl group is expected to show a doublet due to one-bond coupling with the fluorine atom (¹JC-F). The carbon atoms of the pyrazole ring (C3, C4, and C5) will also exhibit distinct chemical shifts, with the C4 carbon signal potentially showing a smaller coupling to the fluorine atom.

¹⁹F NMR: ¹⁹F NMR is particularly informative for fluorinated compounds. The spectrum for this compound would show a triplet for the fluorine atom in the -CH₂F group, arising from coupling to the two adjacent protons (²JF-H). The chemical shift of this signal is indicative of the electronic environment of the fluorine atom.

| ¹H NMR | ¹³C NMR | ¹⁹F NMR |

| Proton | Signal | Carbon |

| H3/H5 (ring) | Singlet/Doublet | C3/C5 (ring) |

| H (N-H) | Broad Singlet | C4 (ring) |

| H (-CH₂F) | Doublet (d) | C (-CH₂F) |

Note: The table represents expected patterns. Actual chemical shifts (δ) and coupling constants (J) require experimental data.

Mass Spectrometry (MS, HRMS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound (C₄H₅FN₂), the calculated molecular weight is approximately 114.05 g/mol .

MS: In a standard mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 114. Fragmentation patterns would likely involve the loss of the fluoromethyl group or cleavage of the pyrazole ring, providing further structural evidence.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. For C₄H₅FN₂, the expected exact mass would be calculated and compared to the experimental value to confirm the composition with high confidence.

| Technique | Expected Observation |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z ≈ 114. |

| High-Resolution MS (HRMS) | Precise mass measurement confirming the elemental formula C₄H₅FN₂. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to vibrational transitions. The IR spectrum of this compound would display characteristic absorption bands.

Key expected vibrational frequencies include:

N-H stretch: A broad band typically in the region of 3100-3500 cm⁻¹.

C-H stretches: Aromatic C-H stretches from the pyrazole ring (around 3000-3100 cm⁻¹) and aliphatic C-H stretches from the CH₂F group (around 2850-3000 cm⁻¹).

C=N and C=C stretches: Absorptions from the pyrazole ring vibrations, usually found in the 1400-1600 cm⁻¹ region.

C-F stretch: A strong, characteristic absorption band typically in the 1000-1100 cm⁻¹ range, confirming the presence of the carbon-fluorine bond.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H (stretch) | 3100 - 3500 |

| Aromatic C-H (stretch) | 3000 - 3100 |

| Aliphatic C-H (stretch) | 2850 - 3000 |

| C=N / C=C (ring stretch) | 1400 - 1600 |

| C-F (stretch) | 1000 - 1100 |

X-ray Crystallography for Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding involving the pyrazole N-H group. The resulting crystal structure would confirm the planarity of the pyrazole ring and the geometry of the fluoromethyl substituent.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. For this compound (C₄H₅FN₂), the theoretical elemental composition can be calculated. Experimental results from combustion analysis are then compared to these theoretical values to verify the purity and empirical formula of the synthesized compound.

| Element | Theoretical Percentage (%) |

| Carbon (C) | 42.11% |

| Hydrogen (H) | 4.42% |

| Fluorine (F) | 16.65% |

| Nitrogen (N) | 24.55% |

Future Perspectives and Emerging Research Avenues

Innovations in Green Chemistry and Sustainable Synthetic Routes

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce environmental impact through the design of safer and more efficient chemical processes. Research into the synthesis of 4-(fluoromethyl)-1H-pyrazole and its derivatives is actively embracing these principles through various innovative strategies.

One promising approach is the development of solvent-free and catalyst-free one-pot reactions . For instance, a highly efficient three-component reaction for the synthesis of trifluoromethylated pyrazole (B372694) derivatives has been reported, proceeding under solvent-free conditions at elevated temperatures. This method offers significant advantages, including operational simplicity and high yields (80%–92%), thereby minimizing solvent waste and purification steps. researcher.lifefigshare.comtandfonline.comresearchgate.net

Multicomponent reactions (MCRs) represent another cornerstone of green pyrazole synthesis. These reactions, where three or more reactants combine in a single step to form a product containing the essential parts of all starting materials, are inherently atom-economical and efficient. nih.gov The development of novel MCRs for constructing the this compound core or its derivatives can significantly reduce the number of synthetic steps, leading to savings in time, energy, and resources.

Furthermore, continuous flow chemistry is emerging as a powerful technology for the sustainable production of fluorinated pyrazoles. nih.govmdpi.comgalchimia.combeilstein-journals.orgrsc.orgtib.eumit.edugoogleapis.com Flow reactors offer superior control over reaction parameters such as temperature and pressure, enabling safer handling of hazardous reagents and intermediates. A rapid and modular continuous flow synthesis of highly functionalized fluorinated pyrazoles has been developed, which allows for a telescoped, multi-step synthesis with a total residence time of just over 30 minutes. nih.govmit.edu This approach not only enhances safety and efficiency but also facilitates scalability.

| Synthesis Strategy | Key Features | Advantages |

| Solvent-Free Synthesis | Reactions are conducted without a solvent, often at elevated temperatures. | Reduces solvent waste, simplifies purification, lowers environmental impact. |

| Multicomponent Reactions | Three or more reactants combine in a single synthetic operation. | High atom economy, reduced number of steps, increased efficiency. |

| Continuous Flow Chemistry | Reagents are continuously pumped through a reactor. | Enhanced safety, precise control over reaction conditions, improved scalability, and reproducibility. |

Unveiling Novel Reactivity and Selectivity Patterns

The exploration of novel reactivity and the control of selectivity are central to expanding the synthetic utility of this compound. A key area of investigation is the [3+2] cycloaddition reaction , which is a powerful tool for the construction of the pyrazole ring. acs.orgbeilstein-journals.org Research is focused on the development of new fluorinated building blocks and their cycloaddition reactions with various dipolarophiles to afford highly functionalized pyrazoles with excellent regio- and diastereoselectivity. acs.org

Controlling the regioselectivity in the synthesis of substituted pyrazoles remains a significant challenge. The reaction of 1,3-dicarbonyl compounds with substituted hydrazines can lead to mixtures of regioisomers. A notable advancement in this area is the use of fluorinated alcohols as solvents, which has been shown to dramatically improve the regioselectivity of pyrazole formation. beilstein-journals.org This discovery opens up new avenues for the selective synthesis of specific pyrazole isomers that might otherwise be difficult to access.

The Diels-Alder reactivity of related 4H-pyrazoles is also an area of active investigation. While this compound itself is aromatic and not a typical diene for Diels-Alder reactions, its 4H-isomers can participate in such cycloadditions. Fluorination at the 4-position of 4H-pyrazoles has been shown to enhance their reactivity as Diels-Alder dienes. raineslab.comnih.govrsc.orgraineslab.com Understanding the interplay between fluorine substitution and cycloaddition reactivity could lead to the design of novel bioorthogonal "click" chemistry reagents. nih.govrsc.orgraineslab.com

Advanced Mechanistic Elucidation Studies

A deeper understanding of reaction mechanisms is crucial for the rational design of more efficient and selective synthetic methods. For the synthesis of this compound and its analogues, researchers are increasingly employing a combination of experimental and computational techniques to unravel the intricate details of reaction pathways.

Density Functional Theory (DFT) calculations have become an indispensable tool for studying the geometries of transition states, reaction intermediates, and for calculating activation energies. researchgate.netnih.govresearchgate.netnih.gov These computational studies can provide valuable insights into the factors that govern regioselectivity and reactivity. For example, DFT calculations have been used to investigate the Diels-Alder reactivity of fluorinated 4H-pyrazoles, revealing that predistortion of the ground-state geometry can significantly influence the activation energy. raineslab.comnih.gov

Mechanistic studies of transition-metal-catalyzed reactions are also of great importance. For instance, a plausible reaction mechanism has been proposed for the copper-catalyzed chemoselective synthesis of 4-(trifluoromethyl)pyrazoles . rsc.orgrsc.orgnih.govresearchgate.netnih.gov Such studies are essential for optimizing catalyst performance and for the development of new catalytic systems with improved activity and selectivity.

| Mechanistic Tool | Application in Pyrazole Chemistry | Insights Gained |

| DFT Calculations | Studying transition states and reaction intermediates in cycloaddition and functionalization reactions. | Understanding the origins of regioselectivity, predicting reactivity, and guiding the design of new reactions. |

| Kinetic Studies | Investigating the rates of reaction under various conditions. | Elucidating reaction pathways and identifying rate-determining steps. |

| Spectroscopic Analysis | Characterizing reaction intermediates and products. | Confirming proposed mechanisms and identifying unexpected reaction pathways. |

Synergistic Approaches with Artificial Intelligence and Automation in Synthesis

The integration of artificial intelligence (AI) and automation is set to revolutionize organic synthesis. These technologies offer the potential to accelerate the discovery and optimization of new reactions and synthetic routes for compounds like this compound.

Machine learning (ML) algorithms are being developed to predict the outcomes of chemical reactions, including regioselectivity. nih.govresearchgate.netresearcher.lifeoptibrium.comrsc.org By training on large datasets of known reactions, ML models can learn to identify the key molecular features that influence the selectivity of a reaction. This predictive power can be used to guide the selection of optimal reaction conditions and substrates, thereby reducing the number of experiments required.

Expansion into New Areas of Chemical Exploration

The unique properties conferred by the fluoromethyl group make this compound an attractive scaffold for exploration in a variety of chemical fields.

In medicinal chemistry , the pyrazole nucleus is considered a "privileged scaffold" due to its presence in numerous approved drugs. nih.govtandfonline.com The introduction of a fluoromethyl group can enhance a molecule's metabolic stability, binding affinity, and bioavailability. Consequently, there is significant interest in synthesizing libraries of this compound derivatives for screening against a wide range of biological targets. raineslab.comnih.govtandfonline.comnih.govbibliomed.orgresearchgate.net

In the field of agrochemicals , fluorinated pyrazoles are key components of many modern fungicides, herbicides, and insecticides. ccspublishing.org.cnresearchgate.netgoogle.com The development of novel synthetic routes to this compound and its derivatives will facilitate the discovery of new crop protection agents with improved efficacy and environmental profiles.

The application of this compound in materials science is a nascent but promising area of research. The unique electronic properties of fluorinated organic compounds make them interesting candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The exploration of pyrazole-based materials could lead to the development of novel materials with tailored optical and electronic properties. mdpi.com

Q & A

Q. What are the key synthetic strategies for preparing 4-(fluoromethyl)-1H-pyrazole, and how do reaction conditions influence regioselectivity?

Answer: The synthesis of this compound typically involves electrophilic fluorination or substitution reactions. For example, electrophilic fluorination of pyrazole derivatives using reagents like 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) selectively yields 4-fluoro derivatives under pH-controlled conditions (pH 6.0–8.0) to minimize side reactions . Regioselectivity is influenced by steric and electronic factors: the 4-position is favored due to lower steric hindrance compared to the 3-position. Alternative methods, such as cyclization of fluorinated hydrazines with diketones, require careful optimization of temperature and solvent polarity to avoid isomer formation .

Q. What analytical techniques are critical for characterizing this compound and verifying its purity?

Answer: Key techniques include:

- NMR Spectroscopy : - and -NMR are used to confirm the substitution pattern (e.g., distinguishing 3- vs. 4-fluoro isomers via chemical shifts of pyrazole ring protons) .

- Mass Spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns, critical for detecting impurities like 3,4-difluorinated byproducts .

- HPLC/Purity Analysis : Reverse-phase HPLC with UV detection ensures >95% purity, particularly when scaling up reactions .

Q. How should researchers handle safety risks associated with this compound in laboratory settings?

Answer:

- Toxicity Mitigation : Use fume hoods and PPE (gloves, goggles) due to its classification as a toxic solid (UN 2811) .

- Corrosion Prevention : Avoid hydrofluoric acid byproducts by maintaining neutral pH during synthesis .

- Storage : Store in airtight containers at 2–8°C to prevent degradation, as indicated by its flash point (61.3°C) and sensitivity to moisture .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound derivatives for drug discovery?

Answer:

- DFT Calculations : Predict electrophilic/nucleophilic sites by analyzing Fukui indices and HOMO-LUMO gaps. For example, the fluoromethyl group enhances electron-withdrawing effects, directing substitutions to the 5-position of the pyrazole ring .

- Molecular Docking : Used to design COX-2 inhibitors (e.g., celecoxib analogs) by simulating binding interactions with target enzymes .

Q. What experimental strategies resolve contradictions in structure-activity relationship (SAR) studies of pyrazole-based antimicrobial agents?

Answer:

- Isosteric Replacement : Replace the fluoromethyl group with trifluoromethyl or chloromethyl groups to assess impact on antimicrobial activity (e.g., against Staphylococcus aureus) .

- Metabolic Stability Assays : Compare in vitro half-lives of derivatives using liver microsomes to identify metabolically stable candidates, addressing discrepancies between in vitro potency and in vivo efficacy .

Q. How can regioselective functionalization of this compound be achieved for complex molecule synthesis?

Answer:

- Directed C-H Activation : Use palladium catalysts with directing groups (e.g., boronic esters) to functionalize the 5-position selectively .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids introduces aromatic substituents without disrupting the fluoromethyl group .

Q. What methodologies address challenges in scaling up this compound synthesis?

Answer:

- Continuous Flow Chemistry : Reduces reaction time and improves yield by maintaining precise control over temperature and reagent mixing .

- Solvent Optimization : Replace MTBE with safer solvents like ethyl acetate for extraction, ensuring compliance with industrial safety standards .

Methodological Considerations

- Data Reproducibility : Document reaction parameters (e.g., pH, solvent ratios) rigorously, as minor deviations can lead to significant variability in fluorination efficiency .

- Contradictory Evidence : When comparing one-step vs. multi-step syntheses, prioritize methods with validated scalability and minimal purification steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.